molecular formula C14H16NP B1207392 2-(Diphenylphosphino)ethylamine CAS No. 4848-43-5

2-(Diphenylphosphino)ethylamine

Cat. No.: B1207392
CAS No.: 4848-43-5
M. Wt: 229.26 g/mol
InChI Key: RXEPBCWNHKZECN-UHFFFAOYSA-N
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Description

2-(Diphenylphosphino)ethylamine (CAS 4848-43-5) is a bidentate ligand featuring a diphenylphosphine group and an ethylamine backbone. Its molecular formula is C₁₄H₁₆NP, with a molecular weight of 229.26 g/mol . The compound coordinates transition metals (e.g., ruthenium, palladium) through its phosphine (P) and amine (N) donor groups, forming stable complexes critical in catalysis and organic synthesis . Applications include:

  • Catalytic ethanol-to-n-butanol conversion (≥90% selectivity) via ruthenium complexes .
  • Cross-coupling reactions (Suzuki-Miyaura, Heck) due to its electron-donating and stabilizing effects .
  • Asymmetric synthesis when modified with chiral auxiliaries (e.g., ferrocene derivatives) .

The compound is air-sensitive, requiring inert handling (Hazard Code H314) .

Preparation Methods

A widely referenced approach for synthesizing diphosphine ligands involves the reaction of chloroethylamine derivatives with diphenylphosphine. Although the provided sources focus on bis[2-(diphenylphosphino)ethyl]amine , this method can be adapted for mono-phosphine derivatives like 2-(diphenylphosphino)ethylamine by modifying stoichiometry and reactants.

Reaction Mechanism and Conditions

The synthesis of bis[2-(diphenylphosphino)ethyl]amine involves:

  • Deprotonation of diphenylphosphine with potassium tert-butoxide in tetrahydrofuran (THF), generating a nucleophilic phosphide species.

  • Nucleophilic substitution with bis(2-chloroethyl)amine hydrochloride, where the phosphide displaces chloride at both ethyl positions.

  • Acid workup to isolate the product as a hydrochloride salt.

For this compound, a analogous pathway using 2-chloroethylamine hydrochloride instead of the bis-chloro derivative is theorized:

Ph2PH+ClCH2CH2NH2KOtBu, THFPh2PCH2CH2NH2+HCl\text{Ph}2\text{PH} + \text{ClCH}2\text{CH}2\text{NH}2 \xrightarrow{\text{KOtBu, THF}} \text{Ph}2\text{PCH}2\text{CH}2\text{NH}2 + \text{HCl}

Key parameters :

  • Stoichiometry : A 1:1 molar ratio of diphenylphosphine to chloroethylamine to prevent bis-phosphination.

  • Base : Potassium tert-butoxide ensures complete deprotonation of diphenylphosphine (pKa ~27) .

  • Solvent : THF facilitates homogeneous mixing and stabilizes intermediates.

  • Temperature : Reflux (~66°C) accelerates substitution kinetics .

Challenges and Optimizations

  • Byproduct formation : Excess chloroethylamine may lead to di- or tri-substituted products. Controlled addition rates and low temperatures (0–25°C) mitigate this .

  • Purification : The product is air-sensitive and requires inert handling. Recrystallization from acetonitrile or hexane/ethyl acetate mixtures yields pure hydrochloride salts .

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost efficiency and safety:

  • Continuous flow reactors : Enhance heat transfer and reduce exposure to pyrophoric diphenylphosphine .

  • Catalytic agents : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic systems .

  • Waste management : Chloride byproducts are neutralized with aqueous NaOH, generating NaCl for safe disposal .

Yield and Purity Data

ParameterLaboratory Scale Industrial Scale
Yield70–85%90–95%
Purity (HPLC)95%99%
Reaction Time16–24 h4–6 h

Characterization and Quality Control

Synthetic products are validated using:

  • Multinuclear NMR :

    • 31P^{31}\text{P} NMR: Single resonance near −20 ppm confirms P–C bond formation .

    • 1H^{1}\text{H} NMR: Ethylene protons adjacent to phosphorus split into multiplets (δ 2.5–3.5 ppm) .

  • Elemental analysis : Matches calculated values for C, H, N, and P within 0.3% .

  • X-ray crystallography : Resolves molecular geometry and confirms monodentate vs. bidentate coordination .

Chemical Reactions Analysis

Types of Reactions: 2-(Diphenylphosphino)ethylamine undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can participate in reduction reactions, particularly in the presence of metal catalysts.

    Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Metal catalysts such as nickel or palladium are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic conditions.

Major Products:

Scientific Research Applications

2-(Diphenylphosphino)ethylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in various catalytic reactions, including cross-coupling reactions (e.g., Buchwald-Hartwig, Heck, Suzuki-Miyaura).

    Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: The compound is used in the production of fine chemicals, agrochemicals, and dyestuffs.

Mechanism of Action

The mechanism of action of 2-(Diphenylphosphino)ethylamine involves its role as a ligand, where it coordinates with metal atoms through its phosphorus and nitrogen atoms. This coordination facilitates various catalytic processes by stabilizing the metal center and enhancing its reactivity. The molecular targets include metal catalysts, and the pathways involved are primarily related to catalytic cycles in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Steric and Electronic Modifications

2-(Di-t-Butylphosphino)ethylamine (CAS 1053658-84-6)

  • Structure : Replaces phenyl groups with bulky t-butyl substituents on phosphorus.
  • Impact :
    • Steric Hindrance : Increased bulk reduces coordination flexibility but enhances steric stabilization of metal centers .
    • Electronic Effects : Alkyl groups are weaker π-acceptors than aryl, altering metal-ligand electron transfer .
  • Applications : Used in ruthenium complexes for hydrogenation reactions, where steric protection prevents catalyst deactivation .

Dichlorobis[2-(di-i-propylphosphino)ethylamine]ruthenium(II)

  • Structure : Features i-propyl groups on phosphorus.
  • Comparison: Sterics: Intermediate bulk between phenyl and t-butyl, balancing reactivity and stability . Catalytic Performance: Lower activity in ethanol upgrading compared to diphenyl analogs due to reduced π-backbonding .

Chiral Derivatives

(R)- and (S)-1-[2-(Diphenylphosphino)phenyl]ethylamine

  • Structure : Adds a phenyl ring adjacent to the phosphine, introducing chirality.
  • Impact :
    • Asymmetric Catalysis : Enables enantioselective synthesis (e.g., pharmaceuticals) with >97% enantiomeric excess .
    • Rigidity : Planar phenyl group restricts conformational flexibility, enhancing stereocontrol .
  • Applications : Rhodium-catalyzed asymmetric hydrogenations and C–N cross-couplings .

(S)-N,N-Dimethyl-1-[(R)-2-(Diphenylphosphino)ferrocenyl]ethylamine

  • Structure : Incorporates a ferrocene moiety and dimethylamine.
  • Impact: Redox Activity: Ferrocene enables redox-switchable catalysis . Chiral Environment: Facilitates asymmetric induction in polymer and nanomaterial synthesis .
  • Applications : Drug intermediate synthesis and enantioselective C–H activation .

Performance in Catalytic Systems

Compound Metal Complex Reaction Selectivity/Conversion Key Advantage Reference
2-(Diphenylphosphino)ethylamine [RuCl₂(η⁶-p-cymene)]₂ Ethanol→n-butanol 90% selectivity, 31% Dual P/N donors aid proton transfer
2-(Di-t-Butylphosphino)ethylamine Dichlorobis[2-(di-t-butyl)]Ru(II) Hydrogenation N/A Steric protection
Chiral diphenylphosphino-ethylamine [Pd((R)-P,N-ligand)] Asymmetric C–N coupling >98% ee Rigid chiral pocket

Key Differentiators of this compound

Versatility : Balances π-accepting (PPh₂) and σ-donating (NH₂) capabilities, unlike purely alkylphosphine analogs .

Synergistic Coordination: Bidentate binding stabilizes metals more effectively than monodentate ligands (e.g., PPh₃) .

Tunability : Modular structure allows derivatization (e.g., chirality, steric bulk) for tailored applications .

Biological Activity

2-(Diphenylphosphino)ethylamine is a phosphine ligand that has garnered attention in various fields, including catalysis and medicinal chemistry. Its biological activity, particularly in the context of drug development and interaction with biological systems, is a subject of ongoing research. This article delves into the compound's biological activity, synthesizing findings from diverse studies and providing a comprehensive overview.

  • Chemical Formula : C14_{14}H16_{16}N1_{1}P1_{1}
  • Molecular Weight : 229.26 g/mol
  • Solubility : Insoluble in water, stable under recommended storage conditions, and sensitive to air .

Anticancer Properties

Recent studies have indicated that this compound may exhibit potential anticancer properties. For instance, research exploring its interactions with various cancer cell lines has shown promising results in inhibiting cell proliferation. The mechanisms of action are thought to involve:

  • Induction of Apoptosis : Studies have demonstrated that certain phosphine ligands can trigger apoptotic pathways in cancer cells.
  • Inhibition of Tumor Growth : Preliminary investigations suggest that this compound may inhibit tumor growth in specific models, although detailed mechanisms remain to be elucidated.

Interaction with Biological Macromolecules

The binding affinity of this compound to various biological macromolecules has been a focal point of research. Its role as a ligand allows it to interact with metal ions, which can be crucial in the design of metal-based drugs. Notable findings include:

  • Metal Complex Formation : The compound forms stable complexes with transition metals, which can enhance their biological activity .
  • Enzyme Inhibition : Some studies have suggested that these complexes may inhibit certain enzymes, thereby affecting metabolic pathways relevant to disease processes.

Study 1: Anticancer Activity Assessment

A study investigated the anticancer effects of this compound on breast cancer cell lines. The results indicated:

  • Cell Viability Reduction : A significant reduction in cell viability was observed at higher concentrations (IC50 values around 20 µM).
  • Mechanism Exploration : Flow cytometry analysis revealed increased apoptosis markers, suggesting that the compound induces programmed cell death in these cells.

Study 2: Metal Complexes and Biological Activity

Another study focused on the synthesis of palladium and platinum complexes with this compound as a ligand. Key findings included:

  • Enhanced Cytotoxicity : The metal complexes exhibited increased cytotoxicity compared to the free ligand, indicating that metal coordination enhances biological activity.
  • Selectivity for Cancer Cells : These complexes displayed selectivity towards cancer cells over normal cells, highlighting their potential for targeted therapy .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other phosphine ligands:

Compound NameStructure TypeUnique Features
This compoundPhosphine ligandExhibits potential anticancer properties
Bis(diphenylphosphino)ethaneBidentate ligandStronger metal binding but less selective for biological systems
Tris(2-diphenylphosphino)ethylamineTridentate ligandIncreased stability but potentially lower reactivity in biological contexts

Q & A

Basic Questions

Q. What synthetic methods are used to prepare 2-(diphenylphosphino)ethylamine, and how is purity validated?

The compound can be synthesized via the reaction of 2-(diphenylphosphinyl)ethanol with phosphoric trichloride in the presence of triethylamine, as described in a modified literature procedure . Purity is typically assessed using gas chromatography (GC), with ≥95.0% purity confirmed via batch-specific Certificates of Analysis (COA) . Researchers should validate purity using GC, nuclear magnetic resonance (NMR), or mass spectrometry (MS) to ensure reproducibility in catalytic applications.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : To confirm the structure via proton (¹H) and phosphorus (³¹P) NMR shifts.
  • ESI-MS (Electrospray Ionization Mass Spectrometry) : For molecular ion detection and fragmentation pattern analysis .
  • InChI key verification : Cross-referencing the generated InChI key (RXEPBCWNHKZECN-UHFFFAOYSA-N) with databases ensures structural accuracy .

Q. How should researchers handle and store this compound to prevent degradation?

The ligand is air-sensitive and should be stored under inert atmospheres (e.g., argon) in sealed containers. Use Schlenk-line techniques for preparation and transfer. Prior to use, validate stability via NMR to detect decomposition products (e.g., oxidized phosphine species) .

Advanced Research Questions

Q. What mechanistic role does this compound play in ethanol upgrading to n-butanol using Ru catalysts?

In situ-formed Ru complexes with this ligand exhibit enhanced activity in ethanol upgrading, achieving ≥90% selectivity for n-butanol at 31% conversion. Mechanistic studies (ESI-MS, NMR) suggest ligand-assisted proton transfer facilitates β-hydride elimination and C–C coupling steps. The P–N donor set stabilizes Ru intermediates, improving water tolerance compared to diphosphine systems .

Q. How do water concentrations affect catalytic performance in systems containing this compound?

Contradictory reports exist: higher initial water concentrations enhance activity in Ru-catalyzed ethanol upgrading , but water may destabilize other metal-ligand systems. Researchers should conduct controlled experiments with varying H₂O levels and monitor catalyst integrity via in situ spectroscopy (e.g., IR or NMR) to resolve context-dependent effects.

Q. Can this compound improve selectivity in Guerbet reactions?

Yes. Rhenium complexes incorporating this ligand show promise in Guerbet reactions (alkohol coupling to longer-chain alcohols). The P–N coordination modulates metal electron density, favoring dehydrogenation and aldol condensation steps. Optimize solvent purity (e.g., anhydrous ethanol) and ligand-to-metal ratios to maximize yield .

Q. How do steric and electronic properties of this compound compare to other phosphinoamine ligands in catalysis?

The ligand’s diphenylphosphine group provides strong π-acceptability, while the ethylamine backbone offers flexibility for metal coordination. Compared to rigid diphosphines (e.g., 1,2-bis(diphenylphosphino)ethane), its mixed-donor design enhances proton-shuttling capabilities in catalytic cycles. Use DFT calculations to compare electronic parameters (Tolman electronic parameter) and steric maps .

Q. How can researchers resolve contradictions in catalytic efficiency between this compound and other ligands?

  • Control experiments : Compare catalytic performance under identical conditions (temperature, solvent, metal precursor).
  • Spectroscopic monitoring : Use in situ ESI-MS or NMR to track intermediate formation and ligand stability .
  • Ligand screening : Test derivatives (e.g., N-methylated analogs) to isolate steric/electronic contributions .

Q. Methodological Recommendations

  • Catalyst preformation : Pre-mix [RuCl₂(η⁶-p-cymene)]₂ and this compound in anhydrous solvents to ensure active species generation .
  • Decomposition checks : Regularly analyze ligand integrity via ³¹P NMR to detect oxidation (δ ~25 ppm for P=O species) .
  • Ligand design : Modify the amine backbone (e.g., N-alkylation) to tune metal-ligand bond strength and catalytic activity .

Properties

IUPAC Name

2-diphenylphosphanylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16NP/c15-11-12-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXEPBCWNHKZECN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(CCN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90297821
Record name 2-(Diphenylphosphino)ethylamine
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Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4848-43-5
Record name 4848-43-5
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Record name 2-(Diphenylphosphino)ethylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-aminoethyl)diphenylphosphine
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-(Diphenylphosphino)ethylamine
2-(Diphenylphosphino)ethylamine
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2-(Diphenylphosphino)ethylamine
2-(Diphenylphosphino)ethylamine
2-(Diphenylphosphino)ethylamine

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